molecular formula C13H9F2NO4S B10965593 N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10965593
M. Wt: 313.28 g/mol
InChI Key: GBQVCBKGSNHHOT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step chemical processes. One common method includes the reaction of 1,3-benzodioxole with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide is unique due to its specific combination of benzodioxole and difluorobenzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C13H9F2NO4S

Molecular Weight

313.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C13H9F2NO4S/c14-8-1-3-10(15)13(5-8)21(17,18)16-9-2-4-11-12(6-9)20-7-19-11/h1-6,16H,7H2

InChI Key

GBQVCBKGSNHHOT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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